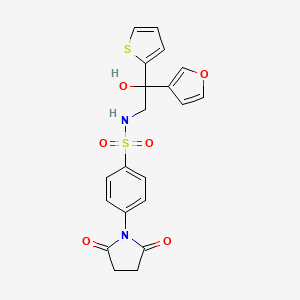

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

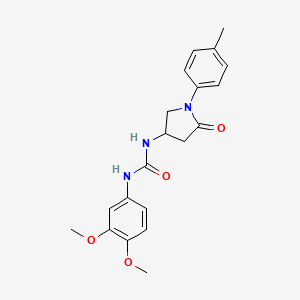

The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide linkage between a sulfonate group and an amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the coupling of a thiazole derivative with a benzenesulfonamide . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of an indeno[1,2-c]pyrazol ring followed by reaction with 4-hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrrolidinone ring, the introduction of the furanyl and thiophenyl groups, and the final sulfonamide coupling.

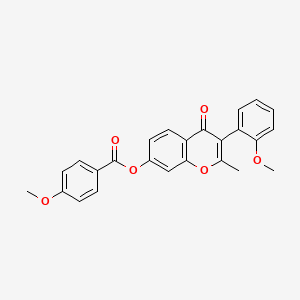

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of aromatic rings, which can engage in π-π interactions, and hydrogen bonding due to the sulfonamide group. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen bonding, forming a three-dimensional network . Similarly, N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide exhibit hydrogen bonding and, depending on the substitution pattern, π-π stacking or T-shaped π-stacking interactions . These structural features are likely to be relevant to the compound , influencing its solid-state arrangement and potentially its reactivity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group can be involved in hydrogen bonding, which can influence the reactivity of these compounds. The presence of aromatic systems in the molecule can also lead to electrophilic substitution reactions. Although the specific reactivity of "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide" is not detailed in the provided papers, the reactivity patterns of similar compounds suggest that it could be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Compounds with multiple aromatic rings and hydrogen bonding capabilities, such as those described in the provided papers, typically have higher melting points and may exhibit solubility in polar solvents . The presence of substituents like furanyl and thiophenyl groups can further modulate these properties by introducing additional sites for intermolecular interactions. The compound , with its complex structure, is likely to have unique solubility and stability characteristics that would be important for its practical applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Mixed Cyclic Oligomers : This chemical compound plays a role in the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers, which include furans, pyrroles, and thiophenes. These oligomers are synthesized using various approaches, such as ‘3+1’, ‘3+2’, and ‘3+ketone’ methods, leading to the formation of cyclic tetramer, octamer, and hexamer, indicating its versatility in synthesizing complex organic structures (Nagarajan, Ka, & Lee, 2001).

Photoinduced Direct Oxidative Annulation : The compound is used in photoinduced oxidative annulation processes to create highly functionalized polyheterocyclic compounds. This approach does not require transition metals or oxidants, illustrating its potential in green chemistry applications (Zhang et al., 2017).

Pharmacokinetics Study : Although focusing on a related benzenesulfonamide derivative, research has been conducted to understand its pharmacokinetics and oral bioavailability, which contributes to understanding how similar compounds might behave in biological systems (Stearns et al., 2002).

Advanced Applications

Photodynamic Therapy : New zinc phthalocyanine derivatives of benzenesulfonamide have been synthesized, showing potential for photodynamic therapy applications. These derivatives demonstrate good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity : Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide hybrid molecules has been carried out, showing significant in vitro anticancer activity against various human cancer cell lines. This highlights the compound's role in developing new therapeutic agents (Kumar et al., 2015).

Synthesis of Novel Heterocyclic Compounds : The compound is utilized in synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These derivatives show potential for further exploration in various biological and medicinal applications (Farag et al., 2011).

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-10-28-12-14)17-2-1-11-29-17/h1-6,9-12,21,25H,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRMLCGXEBWJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)